molecular formula C16H14N2O5S B2820570 Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate CAS No. 307325-59-3

Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate

Cat. No.: B2820570
CAS No.: 307325-59-3
M. Wt: 346.36
InChI Key: VUSHRTPMEIBENK-UHFFFAOYSA-N
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Description

Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate is a synthetic organic compound featuring a carbamate group (-NHCOOCH₃) attached to a phenyl ring, which is further connected via a thioether (-S-) linkage to a 2-(3-nitrophenyl)-2-oxoethyl moiety. The compound’s structure integrates multiple functional groups:

  • Thioether bridge: Enhances lipophilicity and influences electronic properties.
  • Ketone (2-oxoethyl): May participate in redox reactions or serve as a site for further derivatization.

Properties

IUPAC Name

methyl N-[4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-23-16(20)17-12-5-7-14(8-6-12)24-10-15(19)11-3-2-4-13(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSHRTPMEIBENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate typically involves multiple steps:

    Formation of the Thioether Linkage: This step involves the reaction of a 3-nitrobenzaldehyde derivative with a thiol compound under basic conditions to form the thioether linkage.

    Introduction of the Carbamate Group: The intermediate product from the first step is then reacted with methyl isocyanate to introduce the carbamate group.

The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

The compound Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and cosmetic formulations. This article explores its applications, supported by case studies and data tables.

Chemical Formula

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : 320.36 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with nitro groups have been shown to inhibit Bcl-2/Bcl-xL proteins, which are crucial in the regulation of apoptosis in cancer cells. A study highlighted that modifications to the nitro group can enhance the efficacy of these compounds against various cancer cell lines .

Case Study: Bcl-2 Inhibition

  • Objective : Evaluate the effectiveness of nitrophenyl derivatives as Bcl-2 inhibitors.
  • Findings : The optimized compound demonstrated improved potency and efficacy compared to earlier iterations, suggesting a promising avenue for cancer treatment development.

Antioxidant Properties

The antioxidant capabilities of this compound have been explored, particularly in cosmetic formulations. Antioxidants are essential for protecting skin from oxidative stress caused by environmental factors. Research indicates that incorporating such compounds into skincare products can mitigate skin aging and improve overall skin health .

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound66.825
Vitamin C65.030
Ascorbic Acid60.035

Applications in Cosmetic Formulations

The compound's ability to act as an antioxidant makes it suitable for incorporation into cosmetic products aimed at reducing skin damage and promoting a youthful appearance. Its stability and compatibility with other cosmetic ingredients have been evaluated through various formulation studies.

Formulation Insights

  • Moisturizing Creams : The compound has been tested in emulsion systems where it enhanced the moisturizing properties while providing antioxidant benefits.
  • Sunscreen Applications : Due to its protective properties against oxidative stress, it has potential use in sunscreens to improve skin defense against UV radiation.

Case Study: Emulsion Stability Testing

  • Objective : Assess the stability of emulsions containing this compound.
  • Results : Emulsions remained stable over extended periods with no significant phase separation, indicating its potential for commercial formulation.

Mechanism of Action

The mechanism of action of Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds from the evidence share partial structural motifs with Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate. Key comparisons include:

Structural Analogues with Carbamate Groups

  • Methyl thiophene-2-carbonylcarbamate (4e) and Methyl furan-2-carbonylcarbamate (4f) ():

    • Structural similarity : Both contain methyl carbamate groups but are linked to heterocyclic rings (thiophene or furan) instead of phenyl.
    • Key differences : The absence of a thioether or nitro group reduces electronic complexity compared to the target compound.
    • Synthesis : Synthesized via palladium-catalyzed cross-coupling, highlighting divergent synthetic routes compared to the target compound’s likely nucleophilic substitution or thiol-ene chemistry .
  • Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (): Structural similarity: Features a carbamate-like ethyl ester and a thiophene core. Key difference: The tetrahydrobenzo[b]thiophene scaffold introduces steric constraints absent in the target compound. Yield: 22%, suggesting synthetic challenges in multi-component reactions .

Compounds with Thioether Linkages

  • 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) ():

    • Structural similarity : Contains a thiazole-thioether system and aromatic nitro groups.
    • Key difference : Urea backbone instead of carbamate.
    • Physicochemical data : Melting point 198–200°C, yield 70.7%, and ESI-MS m/z 667.9, indicating higher molecular weight than the target compound .
  • 4-(4-(4-Fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-amine (27) ():

    • Structural similarity : Features a nitro-substituted phenyl-thioether group.
    • Key difference : Thiazole and pyridine rings introduce additional aromaticity and complexity.
    • Synthesis : Requires heating in acetonitrile (80°C, 14 h), suggesting thermal stability of nitro-thioether motifs .

Nitro-Substituted Analogues

  • VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate) ():
    • Structural similarity : Contains a nitro group (as nitrate ester) and aromatic systems.
    • Key difference : Carboxamido and trifluoromethyl groups dominate its electronic profile.
    • Physicochemical data : Melting point 127–129°C, yield 48.02%, IR νmax 1700 cm⁻¹ (C=O stretch), and 1H-NMR δ 2.39 (-CH₃) .

Data Tables

Table 1: Comparison of Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups Reference
This compound C₁₆H₁₄N₂O₅S (hypothetical) N/A N/A Carbamate, thioether, nitro N/A
1f () C₃₃H₃₀F₃N₇O₄S₂ 198–200 70.7 Urea, thiazole, nitro
VM-6 () C₂₃H₁₇F₃N₂O₅ 127–129 48.02 Nitrate, carboxamido
6o () C₂₁H₂₃NO₅S N/A 22 Carbamate, thiophene

Table 2: Spectroscopic Data Comparison

Compound Name ESI-MS (m/z) IR νmax (cm⁻¹) Key 1H-NMR Signals (δ ppm)
This compound N/A Expected: ~1700 (C=O) Hypothetical: 3.8 (COOCH₃), 7.5–8.2 (Ar-H)
1f () 667.9 [M−2HCl+H]+ N/A 6.8–7.9 (Ar-H), 10.2 (NH)
VM-6 () 458.11 [M]+ 1700 (C=O), 3249 (NH) 2.39 (-CH₃), 7.53–7.95 (Ar-H)
6o () 390.1370 [M+H]+ N/A 1.2–1.4 (CH₂), 6.8–7.4 (Ar-H)

Key Research Findings

  • Synthetic Challenges : Carbamates with thioether linkages (e.g., ) often require multi-step protocols, while nitro groups () necessitate careful handling due to reactivity .
  • Electronic Effects : Nitro groups (e.g., in 1f and VM-6) significantly lower pKa values of adjacent protons, influencing solubility and reactivity .
  • Thermal Stability : Thioether-linked nitroaromatics () exhibit stability under heated conditions, supporting their use in high-temperature reactions .

Biological Activity

Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C16H16N4O6SC_{16}H_{16}N_{4}O_{6}S, with a molecular weight of approximately 392.4 g/mol. The presence of the nitrophenyl group is significant for its biological interactions.

  • Inhibition of Enzymatic Activity :
    • Methyl carbamates have been shown to inhibit various enzymes, including bile-salt-dependent lipases. For instance, N-butyl-N-methyl-4-nitrophenyl carbamate selectively inhibits this enzyme, which is crucial for lipid metabolism .
  • Anticancer Activity :
    • The compound exhibits cytotoxic effects against several cancer cell lines. Studies indicate that modifications in the molecular structure, particularly in the phenyl ring and the incorporation of nitro groups, enhance its anticancer properties .

Anticancer Efficacy

A study evaluated the anticancer activity of this compound against various cell lines:

Cell LineIC50 (µM)Observations
A43125Significant growth inhibition
HT2915Higher sensitivity observed
Jurkat30Comparable to standard treatments

The compound demonstrated a notable ability to induce apoptosis in cancer cells, likely through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

  • Study on Anticancer Properties :
    • A research article published in PMC highlighted that methyl carbamates, including our compound of interest, showed potent inhibitory effects on Bcl-2 and Bcl-xL proteins, leading to reduced cell viability in sensitive cancer cell lines .
  • Enzymatic Inhibition Study :
    • Another study focused on the inhibition of bile-salt-dependent lipases by various carbamates. It was found that this compound exhibited specific inhibitory activity, which may have implications for metabolic disorders .

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